1,1'-Biphenyl, 3-chloro-3'-methoxy-
Description
1,1'-Biphenyl, 3-chloro-3'-methoxy- is a halogenated and alkoxy-substituted biphenyl derivative. Its structure consists of two benzene rings connected by a single bond, with a chlorine atom at the 3-position of one ring and a methoxy group (-OCH₃) at the 3'-position of the adjacent ring. Such compounds are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) , making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. While specific data for this compound (e.g., CAS number) are unavailable in the provided evidence, its structural analogs and derivatives are well-documented, enabling comparative analysis.
Properties
CAS No. |
74447-83-9 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-3-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 |
InChI Key |
FRGSFLGOBYGHTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of 1,1'-Biphenyl Derivatives
Key Findings:
Substituent Position Effects :
- The position of substituents significantly impacts physicochemical properties. For example, 3-chloro-4-methoxy-biphenyl (CAS 21424-83-9) has a methoxy group at the 4-position, which may enhance electron-donating effects compared to the 3'-position in the target compound .
- Chlorine at the 4-position (4-chloro-3'-methoxy-biphenyl, CAS 66175-36-8) may alter steric hindrance in cross-coupling reactions compared to 3-chloro derivatives .
Synthetic Utility :
- Palladium-catalyzed Suzuki-Miyaura coupling is a common method for synthesizing chloro- and methoxy-substituted biphenyls . The electron-withdrawing chlorine and electron-donating methoxy groups may influence reaction rates and regioselectivity.
- Derivatives like 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (used in ) demonstrate the role of methoxy-substituted biphenyls as intermediates in synthesizing complex heterocycles .
Molecular weights of chloro-methoxy biphenyls remain consistent (~218.68 g/mol) regardless of substituent positions, but polarity varies with substituent electronic effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,1'-biphenyl derivatives like 3-chloro-3'-methoxy-biphenyl in laboratory settings?
- Methodological Answer :
- Use PPE including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Work in a fume hood with local exhaust ventilation to minimize inhalation risks (H335) .
- Avoid dust formation; store in a dry, inert atmosphere to prevent decomposition .
- Emergency measures: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
Q. How can palladium-catalyzed cross-coupling reactions be applied to synthesize 3-chloro-3'-methoxy-biphenyl derivatives?
- Methodological Answer :
- Utilize Suzuki-Miyaura coupling with aryl halides (e.g., 3-chlorophenylboronic acid) and methoxy-substituted aryl halides. Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) to achieve high yields .
- Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts .
Q. What purification methods are effective for isolating 3-chloro-3'-methoxy-biphenyl from reaction mixtures?
- Methodological Answer :
- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .
- Recrystallize from ethanol or methanol to enhance purity, confirmed by melting point analysis and NMR .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the functionalization of 3-chloro-3'-methoxy-biphenyl?
- Methodological Answer :
- Employ directing groups (e.g., carboxylic acids) at specific positions to control electrophilic substitution .
- Use computational tools (DFT calculations) to predict reactive sites based on electron density maps .
- Example: Sulfonation at the 4-position of the biphenyl core can be directed by steric and electronic effects of methoxy/chloro groups .
Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar biphenyl derivatives?
- Methodological Answer :
- Combine 2D NMR (HSQC, HMBC) to distinguish between methoxy and chloro substituents .
- Use X-ray crystallography (as in Crystal Structure ID: 230(3), 205–206) to confirm spatial arrangements and resolve ambiguities .
- Cross-validate mass spectrometry (HRMS) with theoretical isotopic patterns .
Q. How do catalytic systems influence the efficiency of biphenyl derivative synthesis?
- Methodological Answer :
- Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in cross-coupling reactions; the latter improves yield for sterically hindered substrates .
- Screen ligands (e.g., SPhos, XPhos) to enhance turnover frequency and reduce side reactions .
Q. What in silico strategies predict the biological activity of 3-chloro-3'-methoxy-biphenyl analogs?
- Methodological Answer :
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